2-[(Trimethylsilyl)ethynyl]toluene

Organic Synthesis Purity Specification Procurement

2-[(Trimethylsilyl)ethynyl]toluene (CAS 3989-15-9), also referred to as trimethyl[2-(2-methylphenyl)ethynyl]silane, is an organosilicon compound belonging to the class of trimethylsilyl (TMS)-protected arylacetylenes. It is a colorless to pale yellow liquid with a molecular formula of C₁₂H₁₆Si and a molecular weight of 188.34 g/mol.

Molecular Formula C12H16Si
Molecular Weight 188.34 g/mol
CAS No. 3989-15-9
Cat. No. B1586887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Trimethylsilyl)ethynyl]toluene
CAS3989-15-9
Molecular FormulaC12H16Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C#C[Si](C)(C)C
InChIInChI=1S/C12H16Si/c1-11-7-5-6-8-12(11)9-10-13(2,3)4/h5-8H,1-4H3
InChIKeyPOJCCZAVVWWXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Trimethylsilyl)ethynyl]toluene (CAS 3989-15-9) – A Protected Arylacetylene Building Block for Sonogashira Coupling and Alkyne Chemistry


2-[(Trimethylsilyl)ethynyl]toluene (CAS 3989-15-9), also referred to as trimethyl[2-(2-methylphenyl)ethynyl]silane, is an organosilicon compound belonging to the class of trimethylsilyl (TMS)-protected arylacetylenes . It is a colorless to pale yellow liquid with a molecular formula of C₁₂H₁₆Si and a molecular weight of 188.34 g/mol . The compound features an ethynyl group directly attached to the ortho position of a toluene ring, with the terminal alkyne masked by a trimethylsilyl protecting group . This structural motif renders it a stable, shelf-ready precursor for palladium-catalyzed cross-coupling reactions, particularly Sonogashira couplings, where the TMS group can be selectively removed in situ or prior to reaction to unveil a reactive terminal alkyne .

Why 2-[(Trimethylsilyl)ethynyl]toluene Cannot Be Substituted by Isomeric TMS-Ethynyltoluenes or the Free Terminal Alkyne


Generic substitution among trimethylsilyl-protected ethynyltoluenes or with the corresponding free alkyne (2-ethynyltoluene) is not chemically or operationally equivalent. The ortho-substitution pattern in 2-[(trimethylsilyl)ethynyl]toluene imparts distinct steric and electronic properties that influence cross-coupling regioselectivity and downstream transformations . Compared to its 3- and 4-isomers (CAS 40230-90-8 and 4186-14-5), the ortho-isomer exhibits a higher refractive index (n20/D 1.5320) and a more rigorously defined purity specification (97% assay) from major vendors, which reduces variability in reaction optimization . Furthermore, unlike the unprotected terminal alkyne 2-ethynyltoluene (CAS 766-47-2), which is prone to oxidative degradation and polymerization upon storage, the TMS-protected derivative offers enhanced shelf stability and can be directly employed in sila-Sonogashira protocols that leverage in situ desilylation, thereby eliminating an extra synthetic step and improving overall process efficiency . The following quantitative evidence demonstrates why procurement of the specific ortho-TMS-protected isomer is critical for reproducible, high-yielding synthetic outcomes.

Quantitative Differentiation Evidence for 2-[(Trimethylsilyl)ethynyl]toluene (CAS 3989-15-9) vs. Isomers and Unprotected Analog


Higher Commercial Purity Specification (97% Assay) vs. Commonly 95% for 3- and 4-Isomers

2-[(Trimethylsilyl)ethynyl]toluene is consistently offered at a minimum assay of 97% by major suppliers, whereas the 3- and 4-isomers are frequently listed at 95% purity . This 2% absolute purity difference reduces the burden of impurities in cross-coupling reactions, potentially improving catalyst turnover and minimizing side-product formation.

Organic Synthesis Purity Specification Procurement

Higher Refractive Index (n20/D 1.5320) vs. Ortho-Terminal Alkyne (1.5233) Enables Fast In-Process Purity Checks

The refractive index of 2-[(trimethylsilyl)ethynyl]toluene is n20/D 1.5320 (lit.) , which is measurably higher than that of its deprotected counterpart, 2-ethynyltoluene (n20/D ~1.5233) . This 0.0087 difference allows for rapid, non-destructive monitoring of desilylation progress via refractometry, a practical advantage during scale-up when full analytical characterization of every fraction is impractical.

Analytical Chemistry Quality Control Process Monitoring

Higher Deprotection Yield to 2-Ethynyltoluene (87%) Under Mild Conditions vs. Isomers (50-83%)

In a direct comparative study using identical deprotection conditions (potassium trimethylsilanolate, DMSO, 60 °C, 7 h), 2-[(trimethylsilyl)ethynyl]toluene afforded 2-ethynyltoluene in 87% yield [1]. Under the same protocol, the 3- and 4-isomers gave yields ranging from 50% to 83%, demonstrating a clear ortho-substituent advantage for this specific transformation.

Deprotection Yield Optimization Alkyne Synthesis

Lower Boiling Point at Reduced Pressure (50-60 °C/0.5 mmHg) Enables Gentler Purification vs. Free Alkyne

2-[(Trimethylsilyl)ethynyl]toluene distills at 50-60 °C at 0.5 mmHg , whereas the corresponding free alkyne, 2-ethynyltoluene, requires a significantly higher temperature (170-175 °C at 760 mmHg) . The lower boiling point under vacuum reduces the risk of thermal decomposition or polymerization during purification, preserving material integrity.

Purification Distillation Process Chemistry

Recommended Application Scenarios for 2-[(Trimethylsilyl)ethynyl]toluene (CAS 3989-15-9) Based on Verified Performance Data


Sila-Sonogashira Cross-Coupling for Unsymmetrical Diarylacetylene Synthesis

The TMS-protected alkyne serves as a bench-stable partner in Pd/Cu-cocatalyzed sila-Sonogashira reactions with (hetero)aryl bromides under mild conditions (40 °C, toluene/water, PTC) . The 97% purity specification ensures consistent coupling yields, while the ortho-methyl group can direct regioselectivity in subsequent transformations. The TMS group can be retained or cleaved in a one-pot sequence, offering flexibility in synthetic route design [1].

Precursor for Terminal Alkyne (2-Ethynyltoluene) via Mild Desilylation

Quantitative deprotection to 2-ethynyltoluene proceeds in 87% yield using catalytic KOSiMe₃ in DMSO at 60 °C [2]. This high-yielding, mild protocol minimizes side reactions and is amenable to scale-up. The liberated terminal alkyne is a key intermediate for click chemistry, alkyne-azide cycloadditions, and further Sonogashira couplings with diverse electrophiles.

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and π-Conjugated Materials

2-[(Trimethylsilyl)ethynyl]toluene is a pivotal intermediate for constructing extended π-systems, including polycyclic aromatic hydrocarbons (PAHs) and oligo(phenylene ethynylene)s . The ortho-methyl group imposes steric constraints that can influence solid-state packing and optoelectronic properties. The high refractive index (1.5320) facilitates quality control of intermediates during multi-step syntheses.

Synthesis of Chromium Tricarbonyl Complexes for Organometallic Studies

The compound reacts with Cr(CO)₆ to form tricarbonyl[η⁶-(2-trimethylsilylethynyl)toluene]chromium [3], a stable complex used to study nucleophilic aromatic substitution and alkyne coordination chemistry. The ortho-substitution pattern is essential for the desired hapticity and reactivity profile in these organometallic investigations.

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